5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal
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Overview
Description
5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal is an organic compound characterized by its unique structure, which includes phenyl and phenylsulfanyl groups attached to a penta-2,4-dienal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpenta-2,4-dienal with thiophenol in the presence of a base, such as sodium hydroxide, to introduce the phenylsulfanyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced aldehyde or alcohol derivatives.
Substitution: Compounds with substituted phenylsulfanyl groups.
Scientific Research Applications
5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal involves its interaction with molecular targets, such as enzymes and receptors. The phenylsulfanyl groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
5-Phenylpenta-2,4-dienal: Lacks the phenylsulfanyl groups, making it less versatile in certain reactions.
3,4-Bis(phenylsulfanyl)but-2-enal: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: This compound’s unique structure allows for a wide range of chemical modifications and interactions, making it a valuable asset in scientific research .
Properties
CAS No. |
647010-37-5 |
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Molecular Formula |
C23H18OS2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal |
InChI |
InChI=1S/C23H18OS2/c24-17-16-22(25-20-12-6-2-7-13-20)23(18-19-10-4-1-5-11-19)26-21-14-8-3-9-15-21/h1-18H |
InChI Key |
XOPJLUSMIIMQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=CC=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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